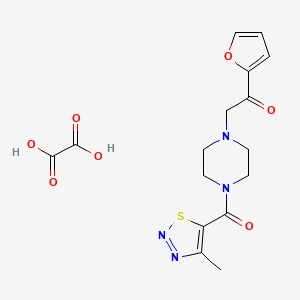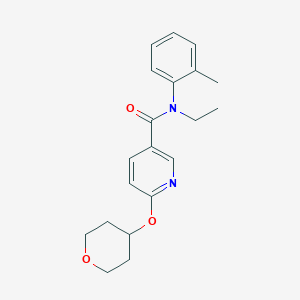
6-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,6-dihydropyridine-3-carboxamide is a synthetic molecule of interest in various fields such as chemistry, biology, and medicine. Its unique structure and properties have made it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis starting from readily available starting materials. The key steps often include cyclization reactions, pyrazinyl functionalization, and coupling reactions to introduce the dihydropyridine and carboxamide groups. Common solvents and reagents in these reactions might include acetonitrile, dichloromethane, and various catalysts under controlled temperatures and atmospheric conditions.
Industrial Production Methods
In industrial settings, the production may be scaled up using more efficient, continuous processes such as flow chemistry to ensure higher yields and purity. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve cost-effective and sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: It can undergo oxidation reactions to form various oxo-derivatives.
Reduction: Reduction reactions can convert the 6-oxo group into different functional groups.
Substitution: Substitution reactions might occur at the pyrazinyl group or cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Conditions might involve nucleophilic or electrophilic reagents under ambient or elevated temperatures.
Major Products Formed
The primary products depend on the type of reaction:
Oxidation: Oxo- and hydroxy-derivatives.
Reduction: Alcohols, amines.
Substitution: Varied depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: It might serve as a ligand or catalyst in organic reactions.
Material Science: Potential use in the synthesis of novel materials with specific properties.
Biology
Biochemical Probes: Utilized as a probe to study biochemical pathways and protein interactions.
Drug Discovery: A candidate for drug development due to its unique structure and biological activity.
Medicine
Therapeutic Agent: Potential therapeutic applications in treating various diseases, given its biological activity.
Diagnostic Tools: Used in imaging and diagnostic techniques.
Industry
Manufacturing: Applications in the production of specialty chemicals and pharmaceuticals.
Agriculture: Potential use in the development of agrochemicals for crop protection.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets and pathways. Its mechanism of action might involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Modifying Proteins: Chemical modifications to proteins affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
6-oxo-1,6-dihydropyridine derivatives: Similar backbone with variations in functional groups.
Pyrazinyl-substituted cyclohexyl compounds: Differ in the functionalization and positioning of the pyrazinyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups which confer distinct chemical and biological properties. It may exhibit superior efficacy, specificity, or stability compared to similar compounds in certain applications.
This article covers various aspects of the compound 6-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,6-dihydropyridine-3-carboxamide, ranging from its synthesis and reactions to its applications and uniqueness. If there's anything more specific you need, just let me know!
Propiedades
IUPAC Name |
6-oxo-N-(4-pyrazin-2-yloxycyclohexyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-14-6-1-11(9-19-14)16(22)20-12-2-4-13(5-3-12)23-15-10-17-7-8-18-15/h1,6-10,12-13H,2-5H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCLBIAELZZZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CNC(=O)C=C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-cyclopentyl-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2572315.png)
![N-tert-butyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2572316.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2572317.png)

![6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine](/img/structure/B2572320.png)


![4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2572326.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
